4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE
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Overview
Description
Starting Material: 6-chloropurine.
Reaction Conditions: Nucleophilic substitution reactions where the thiomethyl group is introduced, followed by coupling with the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE typically involves multi-step organic synthesis
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Preparation of Quinolinone Core
Starting Material: Aniline derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the quinolinone ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Oxidized derivatives of the quinolinone or purine moieties.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures to prevent over-reduction.
Products: Reduced forms of the quinolinone or purine rings.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Can vary widely but often involve polar solvents and moderate temperatures.
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the quinolinone or purine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is known to interact with various enzymes and receptors, making it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, 2(1H
Properties
Molecular Formula |
C15H11N5OS |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(7H-purin-6-ylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11N5OS/c21-12-5-9(10-3-1-2-4-11(10)20-12)6-22-15-13-14(17-7-16-13)18-8-19-15/h1-5,7-8H,6H2,(H,20,21)(H,16,17,18,19) |
InChI Key |
XZLYVEJHSCXPPH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)O)CSC3=NC=NC4=C3NC=N4 |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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